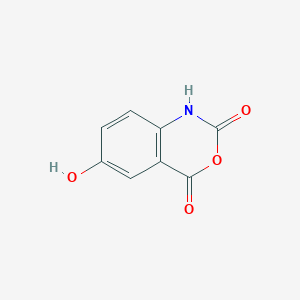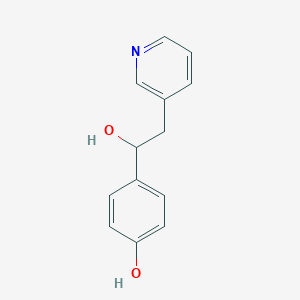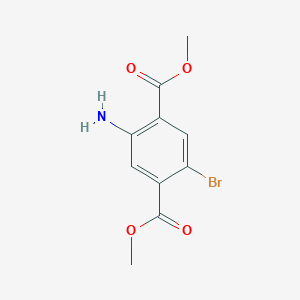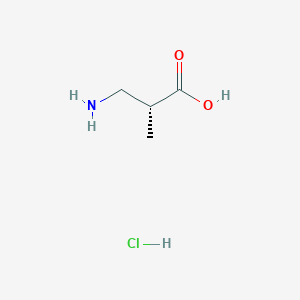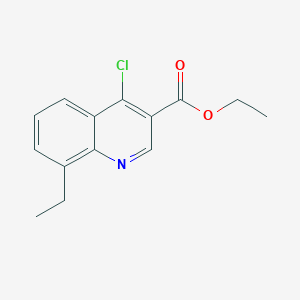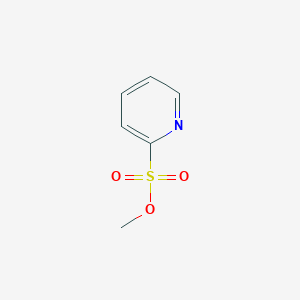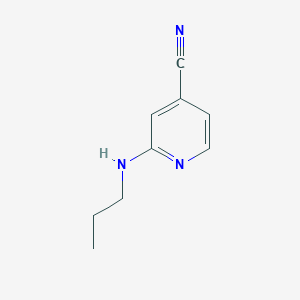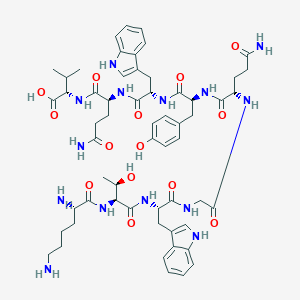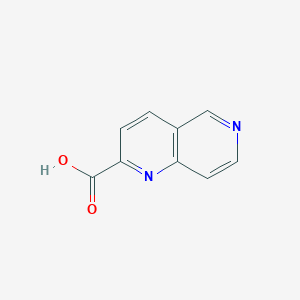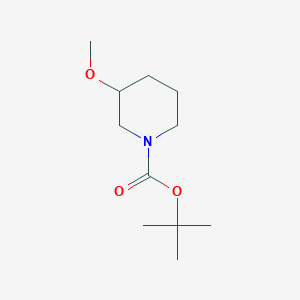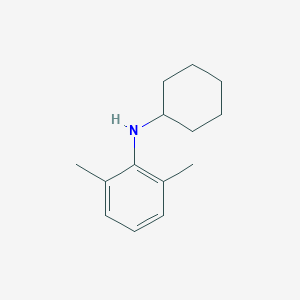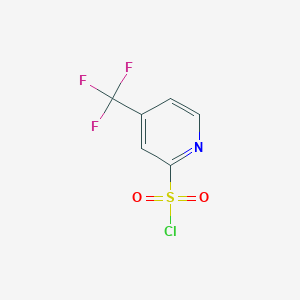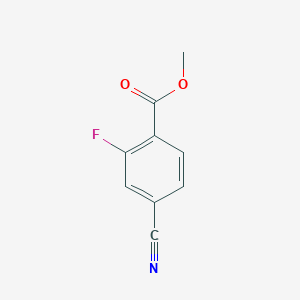
Methyl 4-cyano-2-fluorobenzoate
概要
説明
Methyl 4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . It is a derivative of benzoic acid, characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 2-position on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromo-2-fluorobenzoate with zinc cyanide in the presence of palladium tetrakis(triphenylphosphine) as a catalyst. The reaction is carried out in anhydrous N,N-dimethylformamide at 80°C under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Methyl 4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reagents like hydrogen gas in the presence of a catalyst such as Raney nickel are used.
Major Products Formed
Substitution Reactions: Products include derivatives where the cyano or fluorine groups are replaced by other functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
科学的研究の応用
Methyl 4-cyano-2-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the associated metabolic pathways .
類似化合物との比較
Similar Compounds
- Methyl 4-cyano-3-fluorobenzoate
- Methyl 2-cyano-4-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
Uniqueness
Methyl 4-cyano-2-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs .
特性
IUPAC Name |
methyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSFXVSAECXZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570925 | |
| Record name | Methyl 4-cyano-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175596-01-7 | |
| Record name | Methyl 4-cyano-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
